molecular formula C19H17NO4 B2625378 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421484-72-1

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2625378
CAS No.: 1421484-72-1
M. Wt: 323.348
InChI Key: PWMYSWJVEBKKMK-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative supplied for research purposes. Benzofuran scaffolds are privileged structures in medicinal chemistry, known for their profound physiological and chemotherapeutic properties . These heterocyclic compounds are versatile biodynamic agents and are considered important scaffolds for the design and discovery of novel bioactive molecules . Researchers are particularly interested in benzofuran derivatives for their wide spectrum of potential biological activities, which include, but are not limited to, antitumor, antimicrobial, anti-inflammatory, and kinase inhibitor effects . The specific activity of this compound is likely influenced by its molecular architecture, which features a 2,3-dihydrobenzofuran moiety—a structure present in various natural products and synthetic molecules with known bioactivity . Further investigation is required to fully elucidate its specific mechanism of action and applications in biological assays. This product is intended for research use by qualified laboratory professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-15(12-5-6-16-14(9-12)7-8-23-16)11-20-19(22)18-10-13-3-1-2-4-17(13)24-18/h1-6,9-10,15,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYSWJVEBKKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization to introduce the hydroxyethyl and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit promising anticancer activity. For instance, compounds structurally related to N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide have shown efficacy against various cancer cell lines. Notably, studies have reported that similar benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Benzofuran derivatives are also being investigated for their neuroprotective properties. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter systems and reduce neuroinflammation is particularly relevant in this context.

Synthesis of Benzofuran Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate benzofuran precursors with amines or amino acids to form the desired carboxamide structure.
  • Functional Group Modifications : Subsequent reactions may involve oxidation or reduction to introduce or modify functional groups that enhance biological activity.

Table 1: Synthetic Pathways for Benzofuran Derivatives

StepReaction TypeReactants/ConditionsProduct
1CondensationBenzofuran + AmineIntermediate Amide
2Oxidation/ReductionIntermediate + Oxidizing/Reducing AgentModified Benzofuran
3PurificationColumn ChromatographyPure Benzofuran Derivative

Drug Development

The therapeutic potential of this compound extends to drug development for various conditions:

  • Cancer Treatment : Given its anticancer properties, further research could lead to the development of novel chemotherapeutic agents.
  • Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for drugs aimed at treating Alzheimer's and other related disorders.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of benzofuran derivatives similar to this compound against the MCF7 breast cancer cell line. The results showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth compared to standard treatments.

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of benzofuran derivatives in a model of oxidative stress-induced neuronal injury. The compound demonstrated a reduction in cell death and improved cellular viability, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to two analogs from the provided evidence:

Compound A : N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide ()

  • Core Similarities : Both compounds share the 2,3-dihydrobenzofuran-5-yl moiety linked via a hydroxyethyl group.
  • Key Differences: The carboxamide group in the target compound is replaced by a propanamide chain terminated with a 4-methanesulfonylphenyl group in Compound A.
  • Molecular Weight : Compound A (389.47 g/mol) is heavier than the target compound (calculated as ~311.36 g/mol) due to the methanesulfonylphenyl substituent.

Compound B : 2-(Furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one ()

  • Core Differences: Compound B features a benzothiazepinone core instead of a benzofuran system. The nitrobenzyl and furyl substituents contrast with the hydroxyethyl-benzofuran-carboxamide architecture of the target compound.
  • Functional Implications : Benzothiazepines are associated with calcium channel modulation, whereas benzofurans often target serotonin or dopamine receptors. This divergence highlights the impact of core heterocycle selection on biological activity .

Data Tables

Table 1: Structural and Molecular Comparison

Property Target Compound Compound A () Compound B ()
Molecular Formula C₁₈H₁₇NO₄ (calculated) C₂₀H₂₃NO₅S C₂₀H₁₇N₃O₄S
Molecular Weight (g/mol) ~311.36 389.47 395.43
Key Functional Groups Dihydrobenzofuran, benzofuran-carboxamide Dihydrobenzofuran, methanesulfonylphenyl Benzothiazepinone, nitrobenzyl, furyl
Polarity Moderate (carboxamide group) High (sulfonyl group) Moderate (nitro group)

Table 2: Hypothetical Pharmacokinetic Profiles*

Property Target Compound Compound A Compound B
Solubility (aq.) Low Moderate Low
BBB Penetration Likely Unlikely Unlikely
Metabolic Stability Moderate High Low

Research Findings and Implications

  • Compound B’s benzothiazepinone core implies distinct mechanistic pathways .
  • Knowledge Gaps: The absence of binding affinity, toxicity, or efficacy data in the provided evidence limits direct pharmacological comparisons. Further studies are needed to explore structure-activity relationships.

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a novel compound that belongs to the benzofuran family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group and a hydroxyethyl side chain. Its structural uniqueness contributes to its biological activity.

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated potent anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Potency

A study highlighted that benzofuran-2-carboxamide derivatives exhibit strong inhibitory effects against HCT-116, HeLa, HepG2, and A549 cell lines. One derivative showed an IC50 value of 22 μM against Huh7 cells after 48 hours, indicating substantial cytotoxicity . The mechanism of action involves inducing G1 phase arrest and promoting apoptosis through the upregulation of pro-apoptotic markers like cleaved PARP and Bax while downregulating anti-apoptotic proteins .

Neuroprotective Effects

Benzofuran derivatives have also been evaluated for their neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and neurotoxicity.

Neuroprotective Mechanism

Research indicates that certain benzofuran derivatives can inhibit lipid peroxidation and scavenge free radicals, which are critical in preventing neuronal damage during conditions like stroke or trauma . For instance, a related compound demonstrated significant protection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells .

Binding Affinity and Receptor Interaction

The binding affinity of benzofuran derivatives to specific receptors is crucial for their pharmacological activity. Some studies have focused on cannabinoid receptor interactions.

Cannabinoid Receptor Modulation

Benzofuran derivatives have been identified as selective CB2 receptor agonists, which are implicated in modulating pain without the psychoactive effects associated with CB1 receptor activation. One study reported that a specific derivative effectively reversed neuropathic pain in animal models .

Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Mechanism
AnticancerHuh722Induces G1 arrest, apoptosis
NeuroprotectionHT22 (neuronal cells)Not specifiedInhibits lipid peroxidation
Cannabinoid AgonismAnimal models (neuropathy)Not specifiedSelective CB2 receptor agonist

Q & A

Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide, and how can its purity be validated?

Synthesis of benzofuran derivatives typically involves multi-step protocols, such as:

  • Condensation reactions : Combining hydroxyl- or amine-containing intermediates with activated carbonyl groups (e.g., carboxylic acid derivatives like hydrazides or esters) .
  • Functional group protection : For example, using benzyl or tert-butyl groups to protect hydroxyl moieties during reaction steps .
  • Catalytic methods : Cross-metathesis or oxo-Michael additions for stereoselective synthesis of dihydrobenzofuran cores .
    Validation : Purity is confirmed via NMR (e.g., absence of impurity peaks in 1^1H/13^{13}C spectra) and mass spectrometry (molecular ion matching theoretical mass ±5 ppm) .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of this compound?

  • Antibacterial testing : Use agar well diffusion or microdilution assays against Gram-negative (e.g., E. coli, K. pneumoniae) and Gram-positive strains. Compare inhibition zones to standard antibiotics (e.g., streptomycin) .
  • Antifungal testing : Employ food poison techniques against Aspergillus flavus or Neospora spp., with fluconazole as a positive control .
  • Antitubercular activity : Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can computational methods optimize the pharmacokinetic profile of this compound?

  • ADME prediction : Tools like SwissADME or ADMETLab estimate absorption (e.g., logP <5), metabolic stability (CYP450 interactions), and toxicity (e.g., Ames test predictions) .
  • Molecular docking : Target enzymes like M. tuberculosis enoyl-ACP reductase or bacterial gyrase to identify binding affinity and guide structural modifications .
  • Contradiction resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate force fields or include solvation effects in simulations .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability enhancement : Introduce solubilizing groups (e.g., polyethylene glycol chains) or reduce molecular weight (<500 Da) to improve absorption .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to mitigate rapid clearance .
  • Dose-response studies : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy in animal models .

Q. How can structure-activity relationship (SAR) studies refine this compound’s selectivity?

  • Core modifications : Compare dihydrobenzofuran vs. fully aromatic benzofuran analogs to assess rigidity’s impact on target binding .
  • Side-chain variations : Test hydroxyethyl vs. methoxyethyl substituents to evaluate hydrogen bonding or steric effects .
  • Bioisosteric replacement : Substitute the benzofuran carboxamide with oxazole or triazole rings to modulate electronic properties .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • Optical rotation : Compare experimental [α]D_D values with literature data for known configurations .
  • X-ray crystallography : Determine absolute configuration of single crystals (e.g., using Cu-Kα radiation) .

Methodological Considerations

Q. How should researchers design controls for cytotoxicity assays involving this compound?

  • Negative controls : Use DMSO (vehicle) and untreated cells to assess solvent effects and baseline viability.
  • Positive controls : Include staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator) .
  • Dose range : Test concentrations spanning 0.1–100 µM to identify IC50_{50} values without exceeding solubility limits .

Q. What statistical approaches are critical for validating high-throughput screening (HTS) data?

  • Z’-factor analysis : Ensure Z’ >0.5 to confirm assay robustness (signal-to-noise ratio) .
  • Dose-response curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
  • Replicate consistency : Require ≥3 independent experiments with p<0.05 (ANOVA) for significance .

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